molecular formula C12H13N5O B2444502 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 1798721-16-0

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2444502
CAS No.: 1798721-16-0
M. Wt: 243.27
InChI Key: BDKGXGNWROVWHY-UHFFFAOYSA-N
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Description

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a heterocyclic compound that features a triazole ring fused to an azetidine ring with a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under basic or acidic conditions.

    Coupling of the Triazole and Azetidine Rings: This step involves the coupling of the triazole ring with the azetidine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is unique due to its combination of the triazole and azetidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c13-12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGXGNWROVWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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